molecular formula C15H23N3O B5433509 (1-{[(4-cyclopentylpyrimidin-2-yl)(methyl)amino]methyl}cyclopropyl)methanol

(1-{[(4-cyclopentylpyrimidin-2-yl)(methyl)amino]methyl}cyclopropyl)methanol

Cat. No. B5433509
M. Wt: 261.36 g/mol
InChI Key: JJVIDMUAZMEQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a cyclopropyl methanol derivative with a pyrimidine ring and a cyclopentyl group attached via a methylamino linkage . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like nucleotides. The cyclopropyl and cyclopentyl groups are types of cycloalkanes, which are saturated hydrocarbons with structures containing one or more carbon rings .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. For instance, the pyrimidine ring might undergo reactions similar to other aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar methanol group could impact its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyrimidine derivatives are known to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

[1-[[(4-cyclopentylpyrimidin-2-yl)-methylamino]methyl]cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-18(10-15(11-19)7-8-15)14-16-9-6-13(17-14)12-4-2-3-5-12/h6,9,12,19H,2-5,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVIDMUAZMEQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CC1)CO)C2=NC=CC(=N2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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